Methyl petroselinate

Catalog No.
S1960360
CAS No.
2777-58-4
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl petroselinate

CAS Number

2777-58-4

Product Name

Methyl petroselinate

IUPAC Name

methyl (Z)-octadec-6-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-

InChI Key

QRTVDKVXAFJVRU-YPKPFQOOSA-N

SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OC

Methyl petroselinate is an organic compound with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol. It is a methyl ester derived from petroselinic acid, which is an unsaturated fatty acid characterized by a unique double bond configuration at the sixth carbon position. This compound is notable for its presence in various plant oils, particularly in the seeds of the parsley family, where it contributes to the oil's nutritional and sensory properties. Methyl petroselinate has garnered interest in both industrial and research applications due to its biochemical properties and potential as a renewable resource .

Methyl petroselinate, also known as methyl cis-6-octadecenoate, is a fatty acid derivative found in various plant sources, including coriander (Petroselinum crispum) seeds []. Research into methyl petroselinate focuses on its potential biological activities, though much of this research is preliminary.

Typical of fatty acid esters. These include:

  • Transesterification: This reaction involves the exchange of the alkoxy group of an ester with an alcohol, resulting in the formation of a new ester and a new alcohol. Methyl petroselinate can be converted into other fatty acid methyl esters through this process.
  • Metathesis Reactions: Methyl petroselinate can also undergo metathesis reactions, which involve the redistribution of alkyl groups between different alkenes. This reaction has been shown to proceed efficiently using ruthenium-based catalysts, allowing for the synthesis of various biofuels and biochemicals .
  • Hydrogenation: The unsaturated bond in methyl petroselinate can be hydrogenated to produce saturated fatty acids, which are valuable in food and cosmetic industries.

Research indicates that methyl petroselinate possesses several biological activities, primarily attributed to its fatty acid composition. Some notable effects include:

  • Anti-inflammatory Properties: Compounds derived from petroselinic acid have shown potential anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
  • Antioxidant Activity: Methyl petroselinate may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in biological systems .
  • Nutritional Benefits: As a component of certain edible oils, methyl petroselinate contributes essential fatty acids that are important for human health.

Methyl petroselinate can be synthesized through several methods:

  • Direct Esterification: This involves reacting petroselinic acid with methanol in the presence of an acid catalyst to yield methyl petroselinate and water.
  • Transesterification of Plant Oils: Methyl petroselinate can also be produced by transesterifying plant oils rich in petroselinic acid with methanol using alkaline or acidic catalysts.
  • Chemical Metathesis: Utilizing catalyst systems such as ruthenium-based catalysts allows for the efficient conversion of renewable unsaturated fatty acids into methyl esters like methyl petroselinate .

Methyl petroselinate finds applications across various fields:

  • Food Industry: Used as an ingredient in culinary oils and food products due to its flavor profile and nutritional benefits.
  • Cosmetics and Personal Care: Its emollient properties make it suitable for use in creams, lotions, and other personal care products.
  • Biochemical Research: Employed as a biochemical probe or standard in research related to lipid metabolism and fatty acid studies .

Studies on the interactions of methyl petroselinate with other compounds have highlighted its potential effects on cellular processes:

  • Lipid Metabolism: Research indicates that methyl petroselinate influences lipid metabolism pathways, potentially affecting energy homeostasis and fat storage.
  • Cellular Signaling: Interaction studies have suggested that it may play a role in modulating signaling pathways related to inflammation and oxidative stress responses .

Methyl petroselinate shares structural similarities with several other fatty acid methyl esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl oleateC₁₈H₃₄O₂Contains a double bond at C-9; widely used in biodiesel.
Methyl linoleateC₁₈H₃₄O₂Features two double bonds; common in vegetable oils.
Methyl palmitateC₁₆H₃₂O₂Saturated fatty acid; used in cosmetics and food products.

Uniqueness of Methyl Petroselinate

Methyl petroselinate is unique due to its specific double bond configuration at C-6, distinguishing it from other common fatty acids such as oleic or linoleic acids. This structural feature contributes to its distinct biochemical properties and applications, particularly within niche markets such as specialty oils and functional foods .

XLogP3

7.6

UNII

774W29LWKQ

Other CAS

2777-58-4

Wikipedia

Methyl petroselinate

Dates

Modify: 2023-08-16

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